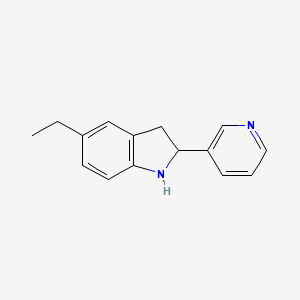
(5-(3-Oxopiperazin-1-yl)pyrimidin-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido (5-(3-Oxopiperazin-1-il)pirimidin-2-il)borónico: es un derivado de ácido borónico que presenta un anillo de pirimidina sustituido con una porción de piperazinona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido (5-(3-Oxopiperazin-1-il)pirimidin-2-il)borónico generalmente implica los siguientes pasos:
Formación del anillo de pirimidina: El anillo de pirimidina se puede sintetizar mediante la condensación de precursores apropiados, como la 2-aminopirimidina, con aldehídos o cetonas adecuados.
Introducción de la porción de piperazinona: El grupo piperazinona se puede introducir a través de reacciones de sustitución nucleofílica, donde un derivado de piperazina reacciona con el anillo de pirimidina.
Funcionalización del ácido borónico:
Métodos de producción industrial: La producción industrial de ácido (5-(3-Oxopiperazin-1-il)pirimidin-2-il)borónico puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores automatizados y sistemas de flujo continuo para optimizar el proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la porción de piperazinona, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de pirimidina o al grupo piperazinona, lo que da como resultado formas reducidas del compuesto.
Sustitución: El grupo ácido borónico puede participar en reacciones de sustitución, como el acoplamiento de Suzuki-Miyaura, para formar nuevos enlaces carbono-carbono.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan normalmente.
Sustitución: Los catalizadores de paladio a menudo se emplean en las reacciones de acoplamiento de Suzuki-Miyaura.
Productos principales:
Productos de oxidación: Diversos derivados oxidados de la porción de piperazinona.
Productos de reducción: Formas reducidas del anillo de pirimidina o del grupo piperazinona.
Productos de sustitución: Nuevos compuestos unidos por enlaces carbono-carbono formados a través del acoplamiento de Suzuki-Miyaura.
Aplicaciones Científicas De Investigación
Química:
Catálisis: El grupo ácido borónico hace que este compuesto sea útil en procesos catalíticos, particularmente en reacciones de acoplamiento cruzado.
Síntesis orgánica: Sirve como bloque de construcción para la síntesis de moléculas más complejas.
Biología y medicina:
Desarrollo de fármacos: La estructura del compuesto le permite interactuar con objetivos biológicos, lo que lo convierte en un candidato para el desarrollo de fármacos, particularmente en el tratamiento del cáncer y las enfermedades infecciosas.
Industria:
Ciencia de los materiales: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción del ácido (5-(3-Oxopiperazin-1-il)pirimidin-2-il)borónico implica su interacción con objetivos moleculares como enzimas y receptores. El grupo ácido borónico puede formar enlaces covalentes reversibles con residuos del sitio activo, inhibiendo la actividad enzimática. Esta interacción puede interrumpir las vías biológicas, lo que lleva a efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares:
- Ácido (5-(3-Oxopiperazin-1-il)pirimidin-4-il)borónico
- Ácido (5-(3-Oxopiperazin-1-il)pirimidin-5-il)borónico
Singularidad:
- Características estructurales: La posición específica del grupo ácido borónico y la porción de piperazinona en el ácido (5-(3-Oxopiperazin-1-il)pirimidin-2-il)borónico proporciona perfiles de reactividad e interacción únicos en comparación con sus análogos.
- Reactividad: La capacidad del compuesto para sufrir diversas reacciones químicas, como la oxidación, la reducción y la sustitución, lo hace versátil en aplicaciones sintéticas.
Propiedades
Fórmula molecular |
C8H11BN4O3 |
|---|---|
Peso molecular |
222.01 g/mol |
Nombre IUPAC |
[5-(3-oxopiperazin-1-yl)pyrimidin-2-yl]boronic acid |
InChI |
InChI=1S/C8H11BN4O3/c14-7-5-13(2-1-10-7)6-3-11-8(9(15)16)12-4-6/h3-4,15-16H,1-2,5H2,(H,10,14) |
Clave InChI |
RBLOBEGVSHSQNG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NC=C(C=N1)N2CCNC(=O)C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dihydrospiro[indene-2,3'-piperidine] hydrochloride](/img/structure/B11881536.png)

![1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one](/img/structure/B11881551.png)




![tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11881587.png)

![6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B11881596.png)

![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)

